Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride
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Overview
Description
Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C13H16FNO2·HClThe compound is characterized by the presence of a piperidine ring, a fluorine atom, and a benzoate ester group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride typically involves the reaction of 3-fluoro-4-piperidin-4-ylbenzoic acid with methanol in the presence of a suitable catalyst to form the ester. The hydrochloride salt is then obtained by reacting the ester with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Methyl 3-fluoro-4-piperidin-4-ylbenzoate: The non-hydrochloride form of the compound.
3-Fluoro-4-piperidin-4-ylbenzoic acid: The precursor acid used in the synthesis.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness: Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride is unique due to the combination of the piperidine ring, fluorine atom, and benzoate ester group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUECRXBVYVKNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361724-12-9 |
Source
|
Record name | methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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